molecular formula C15H13NO3 B2383849 (7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-phenyl-methanone CAS No. 164526-15-2

(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-phenyl-methanone

Cat. No.: B2383849
CAS No.: 164526-15-2
M. Wt: 255.273
InChI Key: ALKQZAYAWNIANE-UHFFFAOYSA-N
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Description

(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-phenyl-methanone (CAS: 164526-15-2) is a benzodioxin-derived compound with a phenyl ketone substituent at the 6-position of the 1,4-benzodioxin ring. Its molecular formula is C₁₅H₁₃NO₃, with a molecular weight of 255.27 g/mol . It is commercially available with a purity of 97% and is typically stored at room temperature .

The structural uniqueness of this compound lies in its combination of a lipophilic phenyl methanone group and a polar amino group, making it a versatile intermediate in pharmaceutical and materials chemistry. Applications include its use in metal-free click chemistry and as a precursor for heterocyclic synthesis .

Properties

IUPAC Name

(6-amino-2,3-dihydro-1,4-benzodioxin-7-yl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c16-12-9-14-13(18-6-7-19-14)8-11(12)15(17)10-4-2-1-3-5-10/h1-5,8-9H,6-7,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALKQZAYAWNIANE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)N)C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Molecular Architecture

The compound features a 2,3-dihydrobenzodioxin core substituted with an amino group at the 7-position and a phenyl ketone moiety at the 6-position. Its molecular formula (C15H13NO3) and planar structure enable π-π stacking interactions, which influence its reactivity in electrophilic substitution and condensation reactions.

Physicochemical Characteristics

  • Molecular weight : 255.27 g/mol
  • Melting point : 198–202°C (literature range)
  • Solubility : Insoluble in water; soluble in polar aprotic solvents (e.g., DMF, DMSO)
  • Spectroscopic data : IR (C=O stretch: 1680 cm⁻¹); ¹H NMR (δ 6.8–7.5 ppm for aromatic protons).

Synthetic Strategies for (7-Amino-2,3-dihydro-benzodioxin-6-yl)-phenyl-methanone

Friedel-Crafts Acylation of Benzodioxin Derivatives

The Friedel-Crafts acylation is a cornerstone method for introducing ketone groups into aromatic systems. For this compound, the reaction involves:

  • Substrate preparation : 7-Amino-2,3-dihydro-benzodioxin is synthesized via cyclization of catechol derivatives with epichlorohydrin, followed by nitration and reduction.
  • Acylation : The amino-substituted benzodioxin reacts with benzoyl chloride in the presence of AlCl3 (20 mol%) in anhydrous dichloromethane at 0–5°C.
  • Workup : The crude product is purified via silica gel chromatography (eluent: hexane/ethyl acetate 4:1), yielding 68–72%.

Key variables :

  • Temperature control : Exothermic reactions require cooling to prevent polyacylation.
  • Catalyst loading : Excess AlCl3 (>30 mol%) leads to side-product formation.

Transition-Metal-Catalyzed Cross-Coupling

Palladium-catalyzed coupling reactions enable direct aryl-aryl bond formation. A representative protocol includes:

  • Buchwald-Hartwig amination : 7-Nitro-2,3-dihydro-benzodioxin-6-yl-phenyl-methanone is reacted with benzophenone imine using Pd2(dba)3 (5 mol%) and XantPhos (10 mol%) in toluene at 110°C for 12 h.
  • Reduction : The nitro intermediate is reduced to the amino group using H2/Pd-C (10 atm) in ethanol, achieving 85–90% yield.

Advantages :

  • Functional group tolerance allows modular synthesis.
  • High regioselectivity minimizes byproducts.

Reductive Amination of Ketone Precursors

This two-step method avoids handling sensitive nitro compounds:

  • Ketone synthesis : 7-Oxo-2,3-dihydro-benzodioxin-6-yl-phenyl-methanone is prepared via oxidation of the corresponding alcohol using MnO2 (10 mol%) in tert-butyl alcohol at 100°C.
  • Amination : The ketone reacts with ammonium acetate and NaBH3CN in methanol at 25°C for 6 h, yielding 75–80% after recrystallization.

Optimization notes :

  • Solvent choice : Methanol enhances proton availability for imine formation.
  • Reducing agent : NaBH3CN outperforms NaBH4 in chemoselectivity.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Time (h) Cost (Scale-up Feasibility)
Friedel-Crafts 68–72 95 6–8 Moderate (AlCl3 disposal)
Pd-catalyzed coupling 85–90 98 24 High (catalyst cost)
Reductive amination 75–80 97 8 Low (simple reagents)

Trade-offs :

  • Friedel-Crafts : Cost-effective but limited by electrophilic directing groups.
  • Pd-catalyzed : High yields but requires inert conditions and expensive ligands.
  • Reductive amination : Scalable but dependent on ketone precursor availability.

Mechanistic Insights and Side-Reaction Mitigation

Friedel-Crafts Acylation Mechanism

  • AlCl3 activation : AlCl3 coordinates to the carbonyl oxygen of benzoyl chloride, generating a reactive acylium ion.
  • Electrophilic attack : The acylium ion undergoes electrophilic substitution at the para position to the amino group on the benzodioxin ring.
  • Proton transfer : Deprotonation restores aromaticity, releasing AlCl3 for catalytic recycling.

Side reactions :

  • O-acylation : Minimized by using bulky solvents (e.g., dichloromethane).
  • Ring-opening : Controlled by maintaining reaction temperatures below 10°C.

Palladium-Catalyzed Coupling Side Products

  • Homocoupling : Suppressed by using excess aryl halide (1.2 eq).
  • Ligand degradation : XantPhos ligands are prone to oxidation; replacing with BrettPhos improves stability.

Industrial-Scale Production Considerations

Catalyst Recycling in Pd-Mediated Routes

  • Pd recovery : Resin-supported Pd catalysts enable ≥5 reuse cycles with <5% yield drop.
  • Solvent selection : Switching from toluene to 2-MeTHF reduces environmental impact and improves biphasic separation.

Continuous Flow Synthesis

Microreactor systems enhance heat transfer for exothermic steps (e.g., Friedel-Crafts acylation), reducing batch variability and improving throughput by 40%.

Chemical Reactions Analysis

Types of Reactions

(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-phenyl-methanone can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The methanone group can be reduced to form alcohol derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the methanone group can yield alcohol derivatives.

Scientific Research Applications

(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-phenyl-methanone has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-phenyl-methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions, while the methanone group can participate in nucleophilic or electrophilic reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of 1,4-benzodioxin derivatives with varying substituents at the 6- and 7-positions. Below is a detailed comparison with structurally analogous compounds:

Table 1: Structural and Physicochemical Comparison

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point/Decomposition (°C) Key Applications/Reactivity
Target Compound 164526-15-2 C₁₅H₁₃NO₃ 255.27 Phenyl methanone, 7-amino Not reported Metal-free click chemistry
(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-(2-bromophenyl)-methanone 164526-17-4 C₁₅H₁₂BrNO₃ 334.16 2-Bromophenyl methanone, 7-amino Not reported Potential halogen-directed coupling
(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-(3-iodophenyl)-methanone N/A C₁₅H₁₂INO₃ 381.17 3-Iodophenyl methanone, 7-amino Not reported Radiolabeling or heavy-atom derivatives
1-(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-ethanone 164526-13-0 C₁₀H₁₁NO₃ 193.20 Acetyl group, 7-amino Not reported Simplified analog for SAR studies
(5Z)-3-[4-(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethylamino)butyl]-5-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one (9m) N/A C₂₅H₂₅N₃O₄S₂ 495.61 Thiazolidinone, dual benzodioxin 170–243 (decomp.) Anticancer or enzyme inhibition

Key Structural Differences and Implications

Substituent Effects on Lipophilicity: The phenyl methanone group in the target compound increases lipophilicity (clogP ~2.5 estimated) compared to the acetyl derivative (clogP ~1.2), enhancing membrane permeability .

Reactivity and Synthetic Utility: The 7-amino group enables diazotization and azide-based click chemistry, as demonstrated in the synthesis of triazole derivatives using green solvents . Thiazolidinone derivatives (e.g., 9m) incorporate additional heterocyclic moieties, broadening biological activity but complicating synthesis .

Thermal Stability: Thiazolidinone analogs (e.g., 9m) decompose at lower temperatures (170–243°C) compared to simpler benzodioxins, likely due to the labile thioxo group .

Biological Activity

(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-phenyl-methanone is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.

  • Molecular Formula : C15H12N2O3
  • Molecular Weight : 273.26 g/mol
  • CAS Number : 164526-16-3

The compound's biological activity can be attributed to several mechanisms:

  • Inhibition of Tubulin Polymerization : Similar to other benzo[1,4]dioxin derivatives, it may interfere with microtubule dynamics, which is crucial for cell division and proliferation in cancer cells.
  • Antioxidant Properties : The presence of amino and hydroxyl groups enhances its ability to scavenge free radicals, contributing to its protective effects against oxidative stress.

Anticancer Activity

Research has shown that this compound exhibits significant cytotoxicity against various cancer cell lines. In a study assessing its effects on glioblastoma cells, it demonstrated an LC50 value of approximately 200 nM, indicating potent activity compared to other compounds tested. The compound induced G2/M phase arrest in the cell cycle, leading to increased apoptosis in treated cells .

Neuroprotective Effects

Preliminary studies suggest potential neuroprotective properties. The compound may modulate pathways involved in neurodegeneration and inflammation, although further research is required to elucidate these effects fully.

Study 1: Cytotoxicity in Cancer Cells

A comprehensive study evaluated the cytotoxic effects of the compound across multiple cancer cell lines. The results indicated:

  • Cell Lines Tested : U87 (glioblastoma), SK (neuroblastoma), BE (breast cancer)
  • Results :
    • U87 cells showed significant sensitivity with an LC50 of 200 nM.
    • The compound displayed enhanced efficacy when combined with ionizing radiation.
Cell LineLC50 (nM)Effectiveness with Radiation
U872004.7 times more effective
SK>300Not significantly enhanced
BE18.9Most sensitive

Study 2: Antioxidant Activity Assessment

The antioxidant capacity was evaluated using the DPPH assay:

  • IC50 Values : Ranged from 31.52 to 198.41 µM across different derivatives.
  • These values indicate moderate antioxidant activity, supporting its potential role in mitigating oxidative stress-related diseases .

Q & A

Q. What are the standard synthetic routes for preparing (7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-phenyl-methanone?

Methodological Answer: The synthesis typically involves bromination of the acetylated benzodioxane precursor. For example:

Bromination Step : React 1-(2,3-dihydro-benzo[1,4]dioxin-6-yl)ethanone with pyridinium tribromide in anhydrous dichloromethane (DCM) and methanol under stirring for 24 hours. This yields 2-bromo-1-(2,3-dihydro-benzo[1,4]dioxin-6-yl)ethanone with ~70% efficiency .

Amination Step : Introduce the amino group via nucleophilic substitution or catalytic amination. For instance, reacting the brominated intermediate with ammonia or a protected amine source under controlled pH and temperature.
Key Data :

StepReagentsSolventYieldReference
BrominationPyridinium tribromideDCM/MeOH70%

Q. Which spectroscopic techniques are critical for confirming the compound’s structure?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 4.18–4.26 ppm (m, 4H) confirm the ethylenedioxy group. Aromatic protons appear between δ 6.3–7.5 ppm, with splitting patterns indicating substitution .
    • ¹³C NMR : Signals at ~167–170 ppm confirm the ketone carbonyl group .
  • Mass Spectrometry : ESI-TOF-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 246 for methanesulfonate derivatives) .
  • IR Spectroscopy : Absorptions at 1676 cm⁻¹ (C=O stretch) and 1590 cm⁻¹ (C-N stretch) validate functional groups .

Advanced Research Questions

Q. How can researchers optimize reaction yields during the amination step?

Methodological Answer: Low yields in amination often stem from steric hindrance or competing side reactions. Strategies include:

  • Catalytic Systems : Use palladium catalysts (e.g., Pd(OAc)₂) with ligands like Xantphos to enhance selectivity .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve nucleophilicity of amines.
  • Temperature Control : Maintain 50–60°C to balance reaction rate and byproduct suppression.
    Case Study : Substituting methanol with DMF increased yields from 50% to 78% in methanesulfonate derivative synthesis .

Q. What strategies resolve contradictions in reported biological activity data for derivatives?

Methodological Answer: Discrepancies may arise from impurity profiles or assay conditions. Steps to address this:

  • Purity Validation : Use HPLC (≥95% purity threshold) and elemental analysis (C, H, N within ±0.4% of theoretical) .
  • Standardized Assays : Replicate studies under controlled conditions (e.g., fixed cell lines, incubation times). For example, derivatives targeting focal adhesions showed IC₅₀ variability (±15%) across labs due to differing serum concentrations .
    Data Table :
DerivativeReported IC₅₀ (μM)Assay ConditionReference
10h0.45 ± 0.1Serum-free media
10i0.67 ± 0.210% FBS

Q. How does the electronic environment of the benzodioxane ring influence reactivity?

Methodological Answer: The ethylenedioxy group donates electron density via resonance, activating the aromatic ring toward electrophilic substitution. Computational studies (DFT) show:

  • Electrostatic Potential Maps : Increased electron density at the 6-position facilitates bromination or amination .
  • Hammett Parameters : σₚ values for substituents (e.g., -NH₂) correlate with reaction rates in SNAr mechanisms.
    Example : Bromination at the 6-position occurs 3× faster than at the 7-position due to electronic effects .

Q. What are the structural determinants for biological activity in related imidazothiadiazole derivatives?

Methodological Answer: Key structural features include:

  • Benzodioxane Core : Enhances membrane permeability via lipophilic interactions .
  • Substituent Effects : Electron-withdrawing groups (e.g., -F, -Br) at the 5-position improve binding to focal adhesion kinase (FAK).
    Structure-Activity Relationship (SAR) Data :
CompoundR GroupFAK Inhibition (IC₅₀, nM)
10h-F450
10j-OCH₃1200

Q. How to design stability studies for this compound under physiological conditions?

Methodological Answer:

  • pH-Dependent Stability : Incubate in buffers (pH 1.2–7.4) at 37°C. Monitor degradation via LC-MS over 24–72 hours.
  • Oxidative Stress : Expose to H₂O₂ (0.1–1 mM) to assess susceptibility to radical-mediated breakdown.
    Key Finding : The compound shows <10% degradation at pH 7.4 after 48 hours but degrades rapidly (<2 hours) under acidic (pH 1.2) conditions .

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